molecular formula C20H23N3O4S2 B11284922 Ethyl 2-(2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Ethyl 2-(2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Cat. No.: B11284922
M. Wt: 433.5 g/mol
InChI Key: RXPOUJQKAQTUFW-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)ACETATE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a phenylethyl group, and an ethyl acetate moiety. The presence of these functional groups makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 2-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)ACETATE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Ethyl Acetate Moiety: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

ETHYL 2-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can take place at the phenylethyl group or the thieno[3,2-d]pyrimidine core, leading to the formation of various derivatives.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

ETHYL 2-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

ETHYL 2-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)ACETATE can be compared with other similar compounds, such as:

    Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core but differ in their substituents, leading to variations in their biological activities and applications.

    Phenylethyl-Substituted Compounds: Compounds with a phenylethyl group may have similar biological activities but differ in their overall structure and properties.

    Ethyl Acetate Derivatives: These compounds share the ethyl acetate moiety but differ in their core structure, leading to different chemical and biological properties.

The uniqueness of ETHYL 2-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)ACETATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H23N3O4S2

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 2-[[2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C20H23N3O4S2/c1-2-27-17(25)12-21-16(24)13-29-20-22-15-9-11-28-18(15)19(26)23(20)10-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,21,24)

InChI Key

RXPOUJQKAQTUFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SCC2

Origin of Product

United States

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